Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27. The purity is usually 95%.
The exact mass of the compound Ethyl 2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Transformations and Synthesis
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate, a related compound, has been used as a precursor in chemical transformations. A. Albreht et al. (2009) demonstrated its conversion into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines and monosubstituted hydrazines, respectively. This showcases its utility in synthesizing complex molecules for potential pharmacological applications (Albreht et al., 2009).
Antitumor Activity
A remarkable application of ethyl 2-substituted-aminothiazole-4-carboxylate analogs is in the field of cancer research. H. El-Subbagh et al. (1999) synthesized several new analogs and tested their in vitro antitumor activity against 60 human tumor cell lines. One compound, in particular, showed significant activity against the RPMI-8226 leukemia cell line, highlighting the compound's potential as a lead in anticancer drug development (El-Subbagh et al., 1999).
Corrosion Inhibition
In the field of materials science, benzothiazole derivatives, which include ethyl 2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate, have been investigated for their corrosion inhibiting effects. Zhiyong Hu et al. (2016) synthesized two benzothiazole derivatives and studied their efficiency in inhibiting steel corrosion in acidic environments. Their findings suggest these compounds offer promising applications in protecting metals against corrosion, an essential aspect of industrial maintenance and longevity (Hu et al., 2016).
Antimicrobial Activity
Compounds derived from ethyl 2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate have also shown potential in antimicrobial applications. N. Desai et al. (2019) modified ethyl 2-amino-4-methylthiazole-5-carboxylate and synthesized derivatives that were studied for their antimicrobial activities against various bacterial and fungal strains. Their research points towards the potential use of these derivatives in developing new antimicrobial agents (Desai et al., 2019).
Properties
IUPAC Name |
ethyl 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-3-5-10-9-11-7(6-14-9)8(12)13-4-2/h3,6H,1,4-5H2,2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGIVCNFWXBOPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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